Low Sintering Temperature Compared to Silver Acetate-Based Precursors
Silver neodecanoate paste, when formulated as a particle-free ink, achieves metallic silver formation and electrical conductance at sintering temperatures as low as 115 °C, whereas silver acetate-based pastes typically require sintering at 220–250 °C to reach comparable resistivity [1]. This lower thermal budget enables direct processing on temperature-sensitive flexible polymer substrates such as polyethylene terephthalate (PET) and polyimide, which would be damaged at the higher temperatures required by silver acetate [1].
| Evidence Dimension | Minimum sintering temperature to achieve electrically conductive metallic silver |
|---|---|
| Target Compound Data | 115 °C (silver neodecanoate paste, resistivity 9 × 10⁻⁶ Ω·cm after 60 min) |
| Comparator Or Baseline | Silver acetate-based particle-free ink: 220–250 °C for comparable resistivity |
| Quantified Difference | Silver neodecanoate sinters 105–135 °C lower than silver acetate |
| Conditions | Silver line on glass substrate; sintering in air for 60 min; resistivity measured by four-point probe [1] |
Why This Matters
Procurement of silver neodecanoate is preferred when the application requires conductive trace deposition on heat-sensitive flexible substrates, where silver acetate would destroy the substrate or require an unacceptably high thermal budget.
- [1] Shen, L., Liu, J., Zeng, X., & Ren, Z. H. (2015). Electrically Conductive Silver Paste Obtained by Use of Silver Neodecanoate as Precursor. Journal of Electronic Materials, 44(2), 720–724. doi:10.1007/s11664-014-3533-3 View Source
